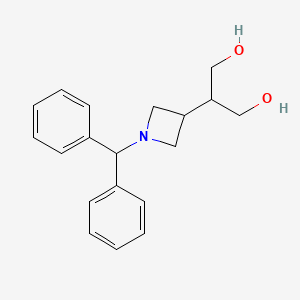

2-(1-Benzhydrylazetidin-3-yl)propane-1,3-diol

Vue d'ensemble

Description

The compound 2-(1-Benzhydrylazetidin-3-yl)propane-1,3-diol is not directly mentioned in the provided papers. However, the papers discuss related compounds and their synthesis, which may provide insights into the synthesis and properties of the compound . The first paper describes the synthesis of dihydrobenzo[1,4]dioxine and benzo[1,4]oxazine derivatives, which are heterocyclic compounds that could share some synthetic pathways or structural similarities with the target compound . The second paper reports on the synthesis of diastereoisomers of a complex indane derivative, which also includes a benzhydryl moiety, potentially offering relevant information on the manipulation of such structures .

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions that include tandem palladium-catalyzed oxidative aminocarbonylation-cyclization . This method starts with prop-2-ynyloxyphenols or prop-2-ynyloxyanilines and proceeds under specific conditions involving palladium iodide, potassium iodide, and a carbon monoxide-air mixture. The process is stereoselective, leading to the formation of Z isomers preferentially . Similarly, the synthesis of the indane derivatives involves coupling reactions followed by alkylation and reduction steps, which are common in the synthesis of complex organic molecules . These methods could potentially be adapted for the synthesis of 2-(1-Benzhydrylazetidin-3-yl)propane-1,3-diol.

Molecular Structure Analysis

The molecular structure of compounds related to the target molecule has been elucidated using X-ray diffraction analysis, which provides detailed information about the stereochemistry and conformation of the molecules . The configuration around double bonds and the relative stereochemistry of diastereoisomers are critical aspects that can be determined through this technique. Although the exact structure of 2-(1-Benzhydrylazetidin-3-yl)propane-1,3-diol is not discussed, the principles of X-ray crystallography would be applicable for its structural analysis.

Chemical Reactions Analysis

The papers do not provide specific details on the chemical reactions of the synthesized compounds. However, the described synthetic methods imply that the compounds are reactive towards palladium-catalyzed processes and can undergo conjugate addition reactions . The indane derivatives are synthesized through reactions that involve coupling and alkylation, indicating that the molecules can participate in carbon-carbon bond-forming reactions . These insights could be relevant when considering the reactivity of 2-(1-Benzhydrylazetidin-3-yl)propane-1,3-diol in various chemical contexts.

Physical and Chemical Properties Analysis

While the physical and chemical properties of 2-(1-Benzhydrylazetidin-3-yl)propane-1,3-diol are not directly reported, the properties of related compounds can provide some general expectations. The compounds synthesized in the papers are likely to have specific solubility characteristics in organic solvents, melting points, and boiling points that are typical for organic heterocyclic compounds . The stereochemistry can influence the physical properties such as optical rotation and the compounds' behavior in biological systems, as seen with the anti-inflammatory activity of the indane derivatives . These properties are important for understanding the potential applications and handling of the compound of interest.

Applications De Recherche Scientifique

Mechanisms of Dealkoxycarbonylation

Research on related compounds, such as dimethyl 2-(1-benzylazetidin-3-yl)propane-1,3-dioate, has revealed insights into the dealkoxycarbonylation process. Chloride- and cyanide-mediated cleavages of esters in these compounds proceed through different mechanisms, as demonstrated in studies involving their reaction with NaCN and NaCl (Gilligan & Krenitsky, 1994).

Applications in Downstream Processing

The close relatives of the compound, 1,3-Propanediol and 2,3-Butanediol, have significant applications. Their separation from fermentation broths is a critical step in their microbial production. Various methods like evaporation, distillation, and membrane filtration are employed for their recovery and purification, highlighting the importance of efficient downstream processing (Xiu & Zeng, 2008).

Catalytic Activity in Sulfoxidation

A study on N-salicylaldimine ligands and their vanadium(V) complexes, which are structurally similar to 2-(1-Benzhydrylazetidin-3-yl)propane-1,3-diol, revealed their catalytic activity in sulfoxidation processes. These compounds, including the vanadium complex, show potential in catalyzing sulfoxide formation with minor production of sulfone (Schulz et al., 2011).

Photocatalytic Hydrogen Production

Research involving similar compounds like propane-1,3-diol indicates their role in photocatalytic hydrogen production. Studies have shown that the alcohol structure in such compounds significantly influences hydrogen production, suggesting potential applications in energy and fuel generation (López-Tenllado et al., 2019).

Synthesis of Chiral Diaminoalcohols

Compounds like 1-aryl-2-amino-propane-1,3-diols, which are structurally related to 2-(1-Benzhydrylazetidin-3-yl)propane-1,3-diol, have been synthesized for use in diastereoselective intramolecular substitutions. These processes lead to the formation of chiral dihydrooxazines, indicating potential in asymmetric synthesis and pharmaceutical applications (Rondot et al., 2007).

Complexation with Metals

The ability to form complexes with metals, as seen in studies involving similar compounds, suggests potential applications in coordination chemistry and catalysis. For instance, 2-pyridinecarbaldehyde with N-(2-aminoethyl)propane-1,3-diamine forms complexes with cadmium, indicating the compound's potential in forming stable complexes with various metals (Hakimi et al., 2013).

Propriétés

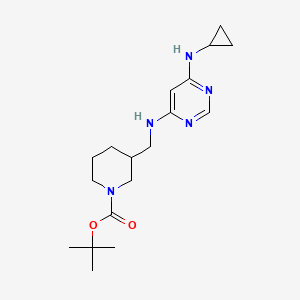

IUPAC Name |

2-(1-benzhydrylazetidin-3-yl)propane-1,3-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23NO2/c21-13-18(14-22)17-11-20(12-17)19(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-10,17-19,21-22H,11-14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGOWMIBQEVVRKX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(C2=CC=CC=C2)C3=CC=CC=C3)C(CO)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30744521 | |

| Record name | 2-[1-(Diphenylmethyl)azetidin-3-yl]propane-1,3-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30744521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1375303-15-3 | |

| Record name | 2-[1-(Diphenylmethyl)azetidin-3-yl]propane-1,3-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30744521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

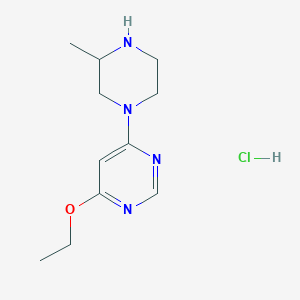

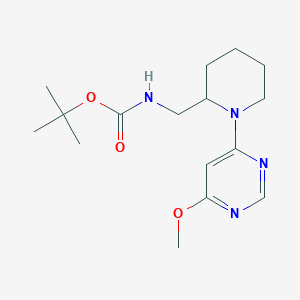

![4-[(6-Methoxy-pyrimidin-4-ylamino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B3027666.png)